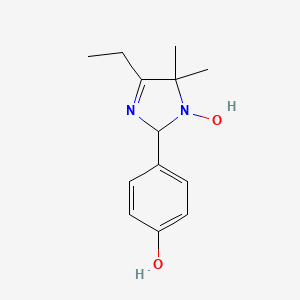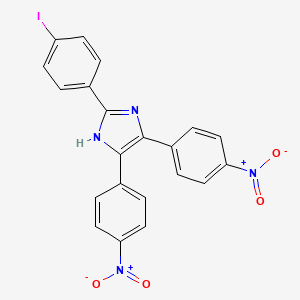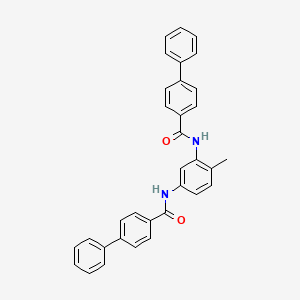
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
作用機序
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 selectively inhibits PDE4, an enzyme that hydrolyzes cAMP, a second messenger involved in various cellular processes such as inflammation, immune response, and smooth muscle relaxation. By inhibiting PDE4, this compound 20-1724 increases cAMP levels, leading to downstream effects such as inhibition of pro-inflammatory cytokine and chemokine production, relaxation of smooth muscle, and modulation of immune response.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in animal models and human studies. In animal models of asthma and COPD, this compound 20-1724 reduces airway hyperresponsiveness, improves lung function, and inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of IBD, this compound 20-1724 reduces inflammation and improves colonic mucosal healing. In human studies, this compound 20-1724 has been shown to improve lung function in patients with COPD and reduce symptoms in patients with IBD.
実験室実験の利点と制限
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for specific targeting of cAMP signaling pathways. It has been extensively studied in animal models and human studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound 20-1724 also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. In addition, it can have off-target effects on other PDE isoforms, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724. One area of interest is its potential as a therapeutic agent for other diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis, which are characterized by inflammation and immune dysregulation. Another area of interest is the development of more potent and selective PDE4 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further elucidation of the downstream effects of cAMP signaling pathways and their potential therapeutic applications.
合成法
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 can be synthesized through a multistep process starting with the reaction of 4-methoxyphenol with ethyl 2-bromoacetate to form 4-ethoxyphenyl 2-bromoacetate. This intermediate is then reacted with 2,4-dimethylimidazole to form the desired product, this compound 20-1724.
科学的研究の応用
4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In addition, this compound 20-1724 has been shown to reduce inflammation and improve colonic mucosal healing in animal models of IBD.
特性
IUPAC Name |
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-5-7-10(16)8-6-9/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDGTQEKNIWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)
![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid](/img/structure/B5015405.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5015424.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5015430.png)
![methyl 4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanoate](/img/structure/B5015438.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5015442.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5015456.png)
![5-(1-piperidinyl)-6-[4-(4-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5015458.png)